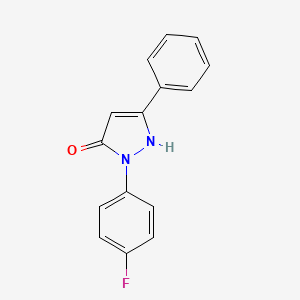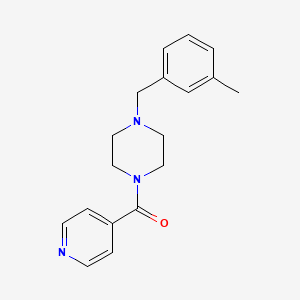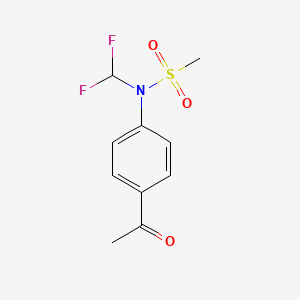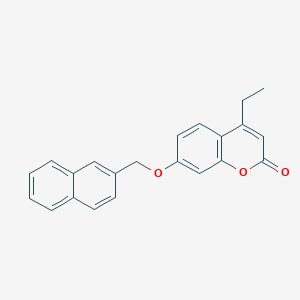
2-(4-fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazoline derivatives involves condensing chalcones with hydrazine hydrate in the presence of aliphatic acids such as formic acid, acetic acid, and propionic acid. This process leads to the formation of compounds including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde among others, characterized by X-ray single crystal structure determination (Loh et al., 2013).
Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one and related compounds has been extensively studied using both experimental and theoretical methods. Investigations have been conducted using infrared spectrum analysis, single crystal diffraction, and computational methods to determine the optimized molecular structure, vibrational frequencies, and potential energy distributions. These studies reveal the stability of the molecule, the hyper-conjugative interactions, and the charge delocalization within the molecule (Mary et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound have been analyzed through various studies focusing on the molecular electrostatic potential, frontier molecular orbital analysis, and natural bonding orbital analysis. These analyses help identify the regions in the molecule that are prone to electrophilic and nucleophilic attacks, providing insights into the molecule's reactive sites and its potential inhibitory activity against various biological targets (Mary et al., 2015).
Physical Properties Analysis
Physical properties such as crystal structure, hydrogen bonding, and molecular conformations have been determined through X-ray diffraction techniques and spectroscopic methods. These studies offer a detailed understanding of the molecule's geometry, including the dihedral angles between various molecular planes and the types of intermolecular interactions stabilizing the crystal structure. Notably, the packing of molecules in the crystal lattice is influenced by weak C—H⋯π interactions (Jasinski et al., 2010).
Chemical Properties Analysis
The chemical properties of this compound are characterized by its reactivity towards different chemical reagents and conditions. Studies involving the synthesis and characterization of pyrazoline derivatives highlight the molecule's versatility in forming various chemical bonds and its potential in generating a wide range of derivatives with distinct chemical properties. The synthesis of these compounds involves reactions that introduce various functional groups, altering the molecule's chemical behavior and reactivity (Guo et al., 2009).
Safety and Hazards
Direcciones Futuras
The future directions for research on “2-(4-fluorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one” would likely depend on the specific properties and potential applications of this compound. Unfortunately, without more detailed information, it’s difficult to predict what these future directions might be .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, some fluorinated pyrazole derivatives have shown to be weak dopamine reuptake inhibitors .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that they might interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar fluorinated pyrazole derivatives have shown promising pharmacokinetic properties, including good absorption and bioavailability .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that they might induce changes at both the molecular and cellular levels .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-12-6-8-13(9-7-12)18-15(19)10-14(17-18)11-4-2-1-3-5-11/h1-10,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFJMCTWDDPMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)
![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)
![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)
![N'-(3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene)isonicotinohydrazide](/img/structure/B5723099.png)

![N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide](/img/structure/B5723117.png)

![N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B5723134.png)




![2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5723165.png)